[1,2'-Binaphthalen]-2-amine
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Overview
Description
[1,2’-Binaphthalen]-2-amine: is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of an amine group attached to the second position of one of the naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalen]-2-amine typically involves the coupling of two naphthalene units followed by the introduction of an amine group. One common method is the Ullmann coupling reaction, where two naphthalene units are coupled using a copper catalyst under high-temperature conditions. The resulting binaphthyl compound is then subjected to amination reactions to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of [1,2’-Binaphthalen]-2-amine may involve large-scale Ullmann coupling reactions followed by amination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,2’-Binaphthalen]-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: [1,2’-Binaphthalen]-2-amine can participate in substitution reactions where the amine group is replaced by other functional groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitro and hydroxyl compounds.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated binaphthyl compounds.
Scientific Research Applications
Chemistry: [1,2’-Binaphthalen]-2-amine is used as a ligand in asymmetric synthesis, particularly in the formation of chiral catalysts. Its unique structure allows for the creation of highly selective catalysts for various organic transformations.
Biology: In biological research, [1,2’-Binaphthalen]-2-amine derivatives are studied for their potential as enzyme inhibitors. Their ability to interact with specific enzymes makes them valuable tools in the study of enzyme mechanisms and drug development.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated as potential candidates for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, [1,2’-Binaphthalen]-2-amine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [1,2’-Binaphthalen]-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. The compound’s ability to form stable complexes with metal ions also plays a role in its catalytic activity in chemical reactions.
Comparison with Similar Compounds
[1,1’-Binaphthalen]-2-amine: Similar structure but with different substitution patterns.
[2,2’-Binaphthalen]-2-amine: Another binaphthyl derivative with variations in the position of the amine group.
[1,2’-Binaphthalen]-2-ol: A hydroxyl derivative of [1,2’-Binaphthalen]-2-amine.
Uniqueness: [1,2’-Binaphthalen]-2-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly effective as a ligand in asymmetric synthesis and as an enzyme inhibitor in biological research.
Properties
Molecular Formula |
C20H15N |
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Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-naphthalen-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C20H15N/c21-19-12-11-15-6-3-4-8-18(15)20(19)17-10-9-14-5-1-2-7-16(14)13-17/h1-13H,21H2 |
InChI Key |
DUILWVYHNORFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC4=CC=CC=C43)N |
Origin of Product |
United States |
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